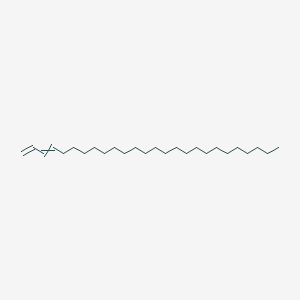![molecular formula C12H6F5NS B14413056 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine CAS No. 87578-06-1](/img/structure/B14413056.png)
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a pentafluorophenyl group via a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine typically involves the reaction of pentafluorobenzenethiol with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution with a halomethylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, halomethylpyridine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine depends on its specific applicationThese interactions can modulate biological pathways or chemical reactions, leading to the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(Trifluoromethyl)thio]methyl}pyridine
- 2-{[(Pentafluorophenyl)thio]methyl}benzene
Uniqueness
2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
Numéro CAS |
87578-06-1 |
|---|---|
Formule moléculaire |
C12H6F5NS |
Poids moléculaire |
291.24 g/mol |
Nom IUPAC |
2-[(2,3,4,5,6-pentafluorophenyl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-5-6-3-1-2-4-18-6/h1-4H,5H2 |
Clé InChI |
PYTZYTPDCKVOAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


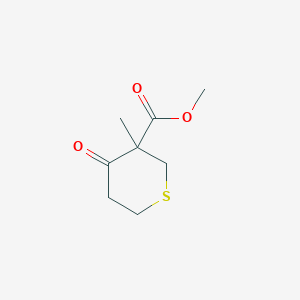
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
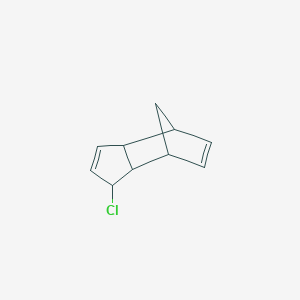
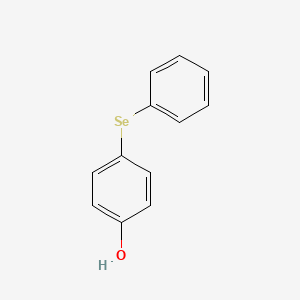
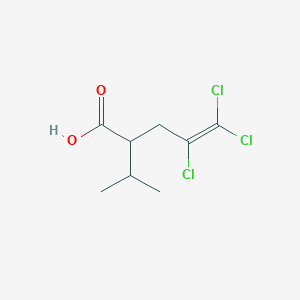
silane](/img/structure/B14413000.png)
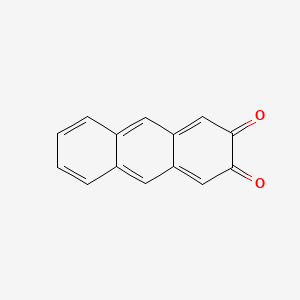
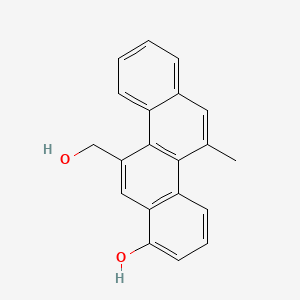
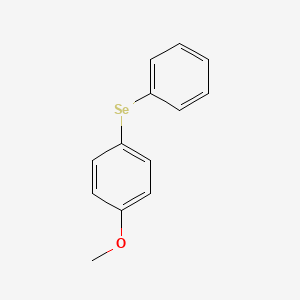
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
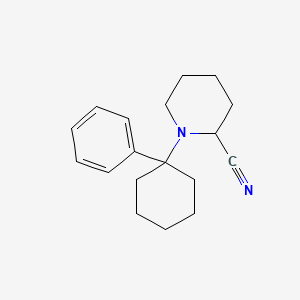
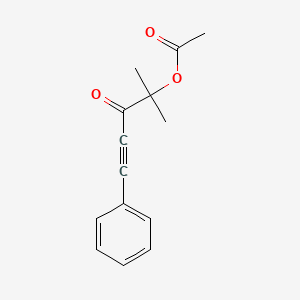
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
